molecular formula C17H16F3N5 B5373073 N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine

N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine

Cat. No. B5373073
M. Wt: 347.34 g/mol
InChI Key: WFXHTUDUOMWHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine, commonly referred to as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in the development and activation of B cells, a type of immune cell.

Mechanism of Action

TAK-659 exerts its therapeutic effects by selectively inhibiting the activity of BTK, a key signaling molecule in the B cell receptor (BCR) pathway. BTK plays a critical role in the activation and survival of B cells, and its dysregulation has been implicated in the pathogenesis of various B cell-related diseases. By inhibiting BTK, TAK-659 blocks the downstream signaling events that lead to B cell activation and proliferation, thereby suppressing the immune response and inducing apoptosis in cancer cells.
Biochemical and physiological effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated potent and selective inhibition of BTK activity, leading to a decrease in B cell activation and proliferation, as well as a reduction in the production of inflammatory cytokines. TAK-659 has also been shown to induce apoptosis in cancer cells, both in vitro and in vivo, through a mechanism that involves the inhibition of the NF-κB pathway.

Advantages and Limitations for Lab Experiments

The main advantage of TAK-659 as a research tool is its high selectivity and potency for BTK inhibition, which allows for the specific targeting of B cell-related pathways. However, TAK-659 has some limitations as a research tool, including its cost and availability, as well as the potential for off-target effects and toxicity at higher doses.

Future Directions

Future research on TAK-659 will likely focus on its clinical development as a therapeutic agent for cancer and autoimmune diseases. In particular, ongoing clinical trials are investigating the safety and efficacy of TAK-659 in patients with CLL, MCL, RA, and SLE. Other future directions for research on TAK-659 may include the identification of biomarkers of response to treatment, the development of combination therapies with other targeted agents, and the exploration of its potential in other B cell-related diseases.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the preparation of the imidazole derivative, followed by the introduction of the pyrimidine moiety and the trifluoropropyl group. The final compound is obtained through a series of purification steps, including chromatography and crystallization.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, demonstrating potent anti-tumor and immunomodulatory effects. In particular, TAK-659 has shown efficacy in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).

properties

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5/c18-17(19,20)7-5-14-6-8-22-16(24-14)23-11-13-3-1-2-4-15(13)25-10-9-21-12-25/h1-4,6,8-10,12H,5,7,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXHTUDUOMWHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=CC(=N2)CCC(F)(F)F)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.